N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-2-phenoxyacetamide
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Overview
Description
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-2-phenoxyacetamide is a complex organic compound that features a triazole ring fused with a pyridine ring. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-2-phenoxyacetamide typically involves the formation of the triazole ring followed by its fusion with the pyridine ring. One common method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process . This method is efficient and convenient, allowing for the functionalization of triazolo pyridine derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of microwave-mediated, catalyst-free synthesis methods has also been explored for the production of triazolo[1,5-a]pyridines, which could be adapted for this compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-2-phenoxyacetamide is unique due to its specific fusion of the triazole and pyridine rings, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H22N4O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H22N4O2/c1-14(2)12-16(19-22-21-17-10-6-7-11-23(17)19)20-18(24)13-25-15-8-4-3-5-9-15/h3-11,14,16H,12-13H2,1-2H3,(H,20,24) |
InChI Key |
HZQOOOFYUJHGMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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